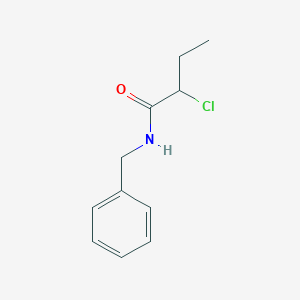
N-benzyl-2-chlorobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-chlorobutanamide is a chemical compound with the molecular formula C11H14ClNO . It has an average mass of 211.688 Da and a monoisotopic mass of 211.076385 Da . The compound is also known by its IUPAC name, 2-chloro-N-(phenylmethyl)butanamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a butanamide backbone with a chlorine atom attached to the second carbon and a benzyl group attached to the nitrogen . The InChI code for the compound is 1S/C11H14ClNO/c1-2-10(12)11(14)13-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) .Wissenschaftliche Forschungsanwendungen
Diuretics with Carbonic Anhydrase Inhibitory Action
Sulfonamide diuretics, including compounds similar to N-benzyl-2-chlorobutanamide, have been shown to possess carbonic anhydrase inhibitory properties. These compounds act as zinc-binding groups in the metalloenzyme carbonic anhydrase, which is crucial for their diuretic effect. The inhibition of carbonic anhydrases in kidneys and blood vessels explains the blood pressure-lowering effects and organ-protective activity of these drugs. Research suggests that enhancing the inhibition of renal carbonic anhydrases could lead to improved therapeutic outcomes for cardiovascular diseases and obesity (Carta & Supuran, 2013).
Epigenetics and Environmental Chemicals
Studies have shown that environmental chemicals, including those structurally similar to this compound, can mediate toxicity through epigenetic alterations. These alterations include changes in DNA methylation, histone modifications, and microRNA expression. Chemicals like metals, air pollutants, and endocrine-disrupting/reproductive toxicants have been identified to modify epigenetic marks, potentially increasing the risk of diseases related to these epigenetic changes (Baccarelli & Bollati, 2009).
Remediation of Persistent Organic Pollutants (POPs)
Research into the remediation of POPs, such as polychlorinated biphenyls (PCBs), has explored various methods including bioremediation, chemical dehalogenation, and the use of activated carbon. Studies suggest that innovative approaches, such as supercritical water oxidation and nanoscale zero-valent iron-based reductive dehalogenation, may offer effective strategies for the remediation of soils and sediments contaminated with POPs. These methods aim to reduce or eliminate the environmental impact of these pollutants, highlighting the importance of developing new technologies for environmental protection (Jing et al., 2018).
Safety and Hazards
The safety data sheet for N-Benzyl-2-chlorobutanamide indicates that it is combustible and harmful if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also classified as possibly carcinogenic and may cause genetic defects . Therefore, appropriate safety measures should be taken when handling this compound.
Eigenschaften
IUPAC Name |
N-benzyl-2-chlorobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-10(12)11(14)13-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGWHVLXMSAXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

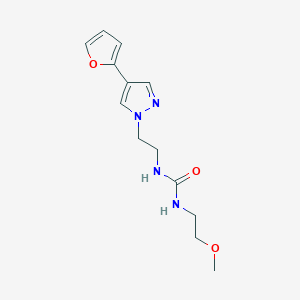
![N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2746166.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2746167.png)
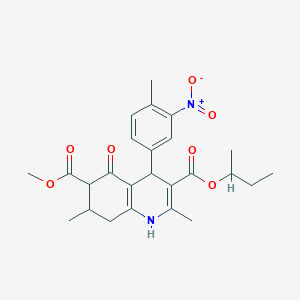
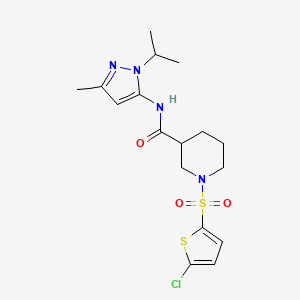

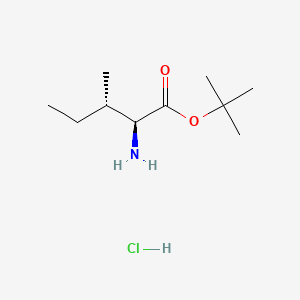


![1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2746179.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2746180.png)
![2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2746182.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2746183.png)
![Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate](/img/structure/B2746184.png)